![molecular formula C13H17ClN2O2 B5155470 N-[2-(4-chlorophenyl)ethyl]-N'-isopropylethanediamide](/img/structure/B5155470.png)
N-[2-(4-chlorophenyl)ethyl]-N'-isopropylethanediamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(4-chlorophenyl)ethyl]-N'-isopropylethanediamide, commonly known as Clonidine, is a medication used primarily to treat high blood pressure and attention deficit hyperactivity disorder (ADHD). Clonidine belongs to the class of drugs called centrally acting alpha-agonist hypotensive agents. It works by stimulating alpha-adrenergic receptors in the brain, which leads to a decrease in sympathetic nerve activity, resulting in lower blood pressure. Clonidine is also used in scientific research for its unique mechanism of action and physiological effects.
作用機序
Clonidine works by stimulating alpha-adrenergic receptors in the brain, which leads to a decrease in sympathetic nerve activity, resulting in lower blood pressure. It also acts on imidazoline receptors in the brain, which are involved in the regulation of blood pressure and pain perception. Clonidine's mechanism of action is complex and not fully understood, but it is thought to involve the modulation of neurotransmitter release and the inhibition of sympathetic nerve activity.
Biochemical and Physiological Effects
Clonidine has a number of biochemical and physiological effects. It lowers blood pressure by reducing sympathetic nerve activity and decreasing the release of norepinephrine. Clonidine also has analgesic effects, making it useful in pain research. It has been shown to decrease the release of substance P and other neuropeptides involved in pain transmission. Clonidine has also been shown to have sedative effects, making it useful in the treatment of anxiety disorders.
実験室実験の利点と制限
Clonidine has several advantages for use in lab experiments. It is a well-established drug with a known mechanism of action and physiological effects. It is also readily available and relatively inexpensive. However, there are some limitations to its use. Clonidine has a narrow therapeutic range, which means that it can have serious side effects if the dose is too high. It can also have variable effects depending on the individual, making it difficult to control for individual differences in lab experiments.
将来の方向性
There are several future directions for research on Clonidine. One area of research is the development of new drugs that target the imidazoline receptors, which are involved in the regulation of blood pressure and pain perception. Another area of research is the use of Clonidine in the treatment of addiction and withdrawal. Clonidine has been shown to be effective in reducing withdrawal symptoms in opioid-dependent individuals, and further research is needed to explore its potential as a treatment for other types of addiction. Finally, research is needed to better understand Clonidine's mechanism of action and its effects on the central nervous system and cardiovascular system.
合成法
Clonidine can be synthesized through a multistep process that involves the reaction of 4-chlorobenzaldehyde and 2-(2-aminoethyl)pyridine to form 2-(4-chlorophenyl)ethylamine. The amine is then reacted with isobutyryl chloride to form N-(2-(4-chlorophenyl)ethyl)isobutyramide. Finally, the amide is reacted with isopropylamine to form Clonidine.
科学的研究の応用
Clonidine has been used in scientific research for its unique mechanism of action and physiological effects. It is commonly used as a model drug to study the central nervous system and cardiovascular system. Clonidine has been shown to have analgesic effects, making it useful in pain research. It has also been used in the study of addiction and withdrawal, as well as in the treatment of anxiety disorders.
特性
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-N'-propan-2-yloxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O2/c1-9(2)16-13(18)12(17)15-8-7-10-3-5-11(14)6-4-10/h3-6,9H,7-8H2,1-2H3,(H,15,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOCPFYZRWRPAFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C(=O)NCCC1=CC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-chlorophenyl)ethyl]-N'-isopropylethanediamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(5-bromo-2-propoxyphenyl)sulfonyl]pyrrolidine](/img/structure/B5155388.png)
![1-(2,6-dimethylphenoxy)-3-[4-(2-hydroxyethyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B5155394.png)
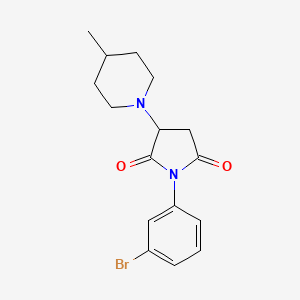
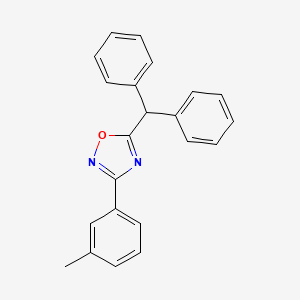
![diethyl 2-[4-(diethylamino)phenyl]-4-hydroxy-4-methyl-6-oxo-1,3-cyclohexanedicarboxylate](/img/structure/B5155415.png)
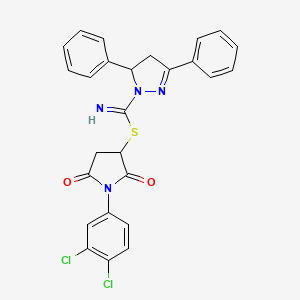
![N-{4-[6-(1-naphthoylamino)-1H,3'H-2,5'-bibenzimidazol-2'-yl]phenyl}-1-naphthamide](/img/structure/B5155434.png)
![3-[(1-acetyl-4-piperidinyl)oxy]-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-4-methoxybenzamide](/img/structure/B5155437.png)
![N,3-dimethyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-5-propyl-1-benzofuran-2-carboxamide](/img/structure/B5155456.png)


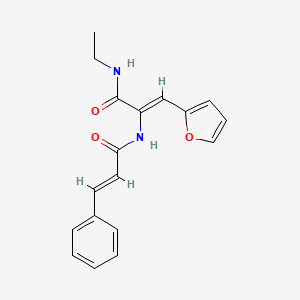
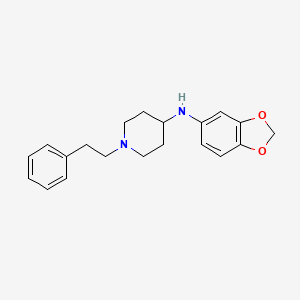
![N-{3-chloro-4-[(1-chloro-2-naphthyl)oxy]phenyl}-9-acridinamine](/img/structure/B5155493.png)